

Dicyclobutylidene: A Technical Guide to its Discovery, Synthesis, and Chemical Profile

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Compound of Interest

Compound Name: **Dicyclobutylidene**

Cat. No.: **B1204455**

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Abstract

Dicyclobutylidene, a unique bicyclic alkene, has a history rooted in foundational organic synthesis. This document provides a comprehensive overview of its discovery, detailed experimental protocols for its synthesis from cyclobutanone, and a summary of its known physicochemical and spectroscopic properties. While the compound is of interest from a structural and synthetic perspective, this guide also addresses the current void in the literature regarding its biological activity and potential applications in drug development, a critical consideration for the target audience. All available quantitative data has been compiled into structured tables, and key synthetic pathways are visualized using Graphviz diagrams.

Introduction

Dicyclobutylidene, systematically named bicyclobutylidene, is a hydrocarbon with the molecular formula C₈H₁₂. Its structure, featuring two cyclobutane rings connected by a double bond, presents a unique combination of ring strain and reactivity. This technical guide serves to consolidate the known information regarding **dicyclobutylidene**, with a particular focus on its chemical synthesis and characterization. The document is intended to be a valuable resource for researchers in organic synthesis and those in the early stages of drug discovery who may consider this scaffold as a synthetic intermediate.

Discovery and History

The first reported synthesis of bicyclobutylidene appeared in a 1971 communication in the Journal of the Chemical Society, Chemical Communications.[1] The authors described a three-step synthesis starting from cyclobutanone.[1] This initial report laid the groundwork for accessing this strained olefin, although the compound has not been extensively studied in the subsequent decades, particularly concerning its biological properties.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **dicyclobutylidene** is presented below. This information is crucial for its identification and characterization in a laboratory setting.

Table 1: Physicochemical Properties of **Dicyclobutylidene**

Property	Value	Reference
Molecular Formula	C8H12	PubChem
Molecular Weight	108.18 g/mol	PubChem
CAS Number	6708-14-1	PubChem
Appearance	Not specified	
Boiling Point	Not specified	
Melting Point	Not specified	
Density	Not specified	
Solubility	Not specified	

Table 2: Spectroscopic Data for **Dicyclobutylidene**

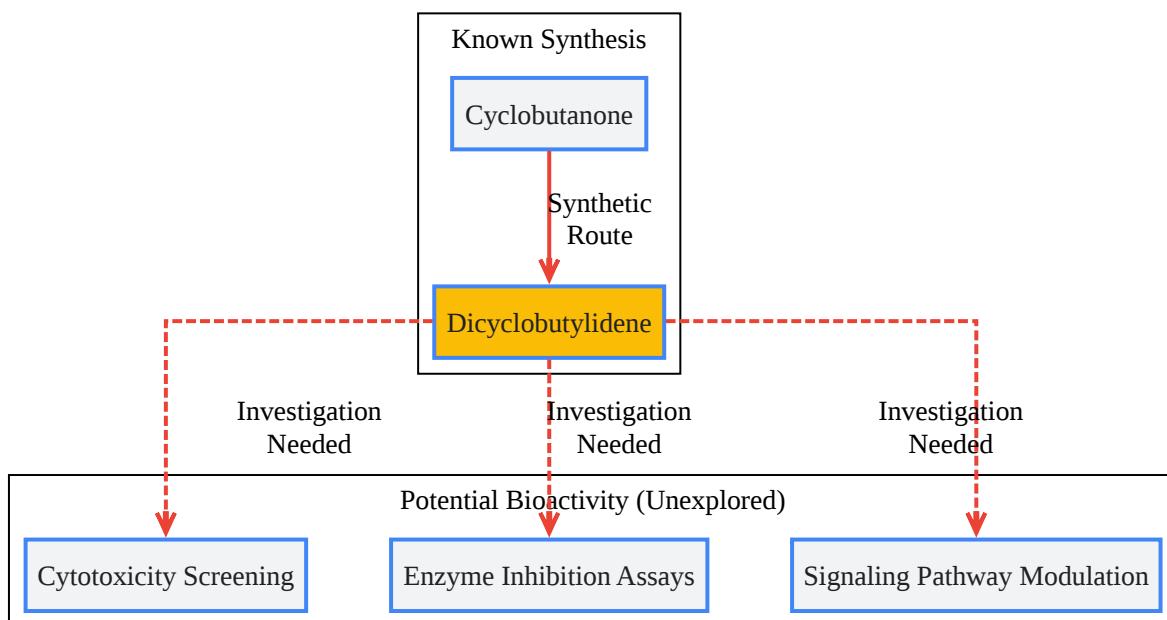
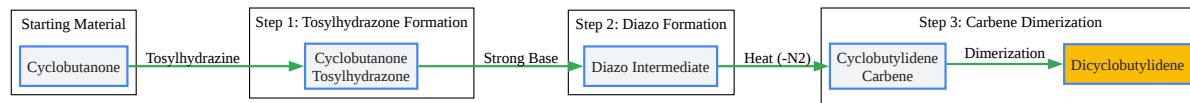
Spectroscopy Type	Key Data Points	Reference
Mass Spectrometry (MS)	Molecular Ion (M ⁺): m/z 108	NIST WebBook
Nuclear Magnetic Resonance (NMR)	Data not readily available in searched literature.	
Infrared (IR) Spectroscopy	Data not readily available in searched literature.	

Experimental Protocols

The seminal 1971 publication outlines a three-step synthesis of **dicyclobutylidene** from cyclobutanone. While the full experimental details from the original paper are not publicly available in detail, the general synthetic strategy is understood to proceed via the formation of a tosylhydrazone and subsequent Bamford-Stevens reaction. A generalized representation of this synthetic workflow is provided below.

Generalized Synthetic Protocol:

- Formation of Cyclobutanone Tosylhydrazone: Cyclobutanone is reacted with tosylhydrazine in a suitable solvent (e.g., ethanol) to form the corresponding tosylhydrazone. This reaction is a standard method for converting ketones and aldehydes into derivatives suitable for elimination reactions.
- Deprotonation to form the Diazo Intermediate: The cyclobutanone tosylhydrazone is treated with a strong base (e.g., sodium methoxide) to generate a diazo species.
- Carbene Formation and Dimerization: The diazo intermediate is then heated, typically in an aprotic solvent, to induce the elimination of nitrogen gas and form a cyclobutylidene carbene. This highly reactive intermediate then dimerizes to yield **dicyclobutylidene**.



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References

- 1. Bicyclobutylidene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
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